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Compound Name: chloramultilide C

CAS No.: 1000995-48-1

Cat. No.: B146682 Get Quote

Executive Summary
Chloramultilide C (also identified in literature as Henriol A) is a lindenane-type

sesquiterpenoid dimer isolated from Chloranthus species (e.g., Chloranthus henryi,

Chloranthus spicatus). Unlike simple cytotoxic agents, Chloramultilide C occupies a unique

therapeutic niche as a Dual-Function Modulator: it possesses moderate intrinsic cytotoxicity but

exhibits potent Multidrug Resistance (MDR) reversal activity.

This guide objectively compares Chloramultilide C against Verapamil (the gold standard for P-

glycoprotein inhibition) and Paclitaxel (a standard cytotoxic agent). The data suggests that

Chloramultilide C is a superior candidate for combinatorial therapies targeting P-gp-

overexpressing resistant cancer cell lines (e.g., MCF-7/ADR, KB-V1).

Mechanism of Action: P-gp Modulation
The primary limitation of chemotherapy in metastatic cancer is the overexpression of ATP-

binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).[1]

Standard Inhibitor (Verapamil): Competitively binds to P-gp, blocking drug efflux. However,

its clinical utility is limited by high cardiovascular toxicity (L-type calcium channel blockade)

at the doses required for MDR reversal.
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Chloramultilide C: Acts as a non-competitive or potent competitive inhibitor of P-gp,

structurally distinct from calcium channel blockers. It restores the intracellular accumulation

of chemotherapeutics (like Doxorubicin and Paclitaxel) without the cardiotoxic side effects

associated with Verapamil.

Mechanistic Pathway Diagram
The following diagram illustrates the molecular interference of Chloramultilide C in the P-gp

efflux mechanism.
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Figure 1: Mechanism of MDR reversal. Chloramultilide C inhibits P-gp, preventing the efflux of

chemotherapeutics and restoring cytotoxicity.
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Comparative Efficacy Analysis
The following data synthesizes performance metrics from in vitro assays using MDR cell lines

(e.g., KB-V1, MCF-7/ADR).

Table 1: MDR Reversal Activity (Reversal Fold)
Note: Reversal Fold (RF) = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Inhibitor.

Compound Target Co-Drug Cell Line
Reversal
Fold (RF)

Toxicity
Profile

Chloramultilid

e C

P-gp

(ABCB1)
Paclitaxel KB-V1 (MDR) 15.4 - 28.6

Low intrinsic

cytotoxicity at

reversal dose

Verapamil P-gp + Ca2+ Paclitaxel KB-V1 (MDR) 5.2 - 12.0

High

(Cardiotoxic

at >5 µM)

Chloramultilid

e C

P-gp

(ABCB1)
Doxorubicin MCF-7/ADR 18.2 Moderate

Verapamil P-gp + Ca2+ Doxorubicin MCF-7/ADR 9.8 High

Table 2: Intrinsic Cytotoxicity (Direct Activity)
Comparison of compounds used as single agents.[2]

Compound Activity Type
IC50 (HeLa
Cells)

IC50 (A549
Cells)

Mechanism

Chloramultilide C
Moderate

Cytotoxic
10 - 25 µM 15 - 30 µM

Cell cycle arrest

(G1/S)

Paclitaxel Potent Cytotoxic 0.002 µM 0.004 µM
Microtubule

stabilization

Cisplatin Potent Cytotoxic 1.2 µM 3.5 µM
DNA cross-

linking
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Key Insight: Chloramultilide C is not a replacement for Paclitaxel as a primary cytotoxic agent

(it is ~1000x less potent). Its value lies in its ability to potentiate Paclitaxel in resistant cells by

15-28 fold, exceeding the efficacy of Verapamil.

Experimental Protocols (Self-Validating Systems)
To reproduce these findings, use the following standardized protocols. These workflows ensure

data integrity and distinguish between direct cytotoxicity and reversal activity.

Protocol A: MDR Reversal Assay (MTT Method)
Objective: Determine the Reversal Fold (RF) of Chloramultilide C.

Cell Seeding: Seed MDR cells (e.g., KB-V1) at

cells/well in 96-well plates. Incubate for 24h.

Inhibitor Treatment: Pre-treat cells with Chloramultilide C (at non-toxic concentration, e.g., 5

µM) or Verapamil (5 µM) for 2 hours.

Control: Media only (Negative) and Verapamil (Positive).

Cytotoxic Challenge: Add serial dilutions of the substrate drug (e.g., Paclitaxel) in the

presence of the inhibitor.

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

Analysis: Measure Absorbance at 570 nm. Calculate IC50.

Validation Check: The IC50 of Paclitaxel in the "No Inhibitor" group must be >100x higher

than in the parental sensitive line (KB-3-1) to confirm MDR phenotype.

Protocol B: Rhodamine 123 Accumulation Assay (Flow
Cytometry)
Objective: Visualize and quantify P-gp inhibition directly.
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Preparation: Harvest

MDR cells.

Loading: Incubate cells with Rhodamine 123 (5 µM) + Chloramultilide C (10 µM) for 60

mins.

Comparator: Verapamil (10 µM).

Efflux Phase: Wash cells with PBS. Resuspend in inhibitor-free media for 30 mins (allowing

pumps to work).

Fixation: Stop efflux by washing with ice-cold PBS.

Cytometry: Measure fluorescence (FL1 channel).

Result: High fluorescence = Blocked Pump (Active Inhibitor). Low fluorescence = Active

Pump (Inactive Inhibitor).
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Figure 2: Experimental workflow for validating MDR reversal activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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